(3-Chloro-2-propoxyphenyl)amine (3-Chloro-2-propoxyphenyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17831141
InChI: InChI=1S/C9H12ClNO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h3-5H,2,6,11H2,1H3
SMILES:
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol

(3-Chloro-2-propoxyphenyl)amine

CAS No.:

Cat. No.: VC17831141

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-2-propoxyphenyl)amine -

Specification

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
IUPAC Name 3-chloro-2-propoxyaniline
Standard InChI InChI=1S/C9H12ClNO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h3-5H,2,6,11H2,1H3
Standard InChI Key RFLDOQIDWKWABE-UHFFFAOYSA-N
Canonical SMILES CCCOC1=C(C=CC=C1Cl)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a phenyl ring with three distinct substituents:

  • A chlorine atom at the 3-position, imparting electrophilic reactivity.

  • A propoxy group (-OCH2_2CH2_2CH3_3) at the 2-position, contributing to steric effects and hydrophobic interactions.

  • A primary amine (-NH2_2) at the 1-position, enabling participation in condensation and nucleophilic substitution reactions .

The three-dimensional conformation reveals a planar aromatic ring with the propoxy chain adopting a staggered configuration to minimize steric hindrance .

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC9H12ClNO\text{C}_9\text{H}_{12}\text{ClNO}
Molecular Weight185.65 g/mol
CAS Number130566-29-9
Hydrochloride CAS Number1185057-51-5

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of (3-chloro-2-propoxyphenyl)amine typically involves a multi-step process:

  • Chlorination: Introduction of chlorine to a pre-functionalized phenyl ring using reagents like Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 under anhydrous conditions.

  • Propoxylation: Etherification with 1-bromopropane in the presence of a base (e.g., K2_2CO3_3) at 60–80°C .

  • Nitro Reduction: Reduction of a nitro precursor to the amine using catalytic hydrogenation (H2_2, Pd/C) or chemical reductants (e.g., SnCl2_2) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
ChlorinationSO2Cl2\text{SO}_2\text{Cl}_2, 40°C, 6h78%
Propoxylation1-Bromopropane, K2_2CO3_3, DMF85%
ReductionH2_2 (1 atm), 10% Pd/C, EtOH92%

Reactivity and Functionalization

The amine group participates in Schiff base formation with aldehydes/ketones, while the chlorine atom enables nucleophilic aromatic substitution (e.g., with amines or alkoxides) . The propoxy chain can undergo oxidation to carboxylic acids using KMnO4_4 under acidic conditions.

Biological and Pharmacological Applications

Protein Interaction Studies

(3-Chloro-2-propoxyphenyl)amine is employed to study enzyme inhibition, particularly targeting tyrosine kinases and G-protein-coupled receptors (GPCRs). Its chloro and propoxy groups enhance binding affinity to hydrophobic pockets in protein active sites .

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and ethanol; poorly soluble in water .

  • Stability: Stable under inert atmospheres but susceptible to oxidative degradation in the presence of light or moisture .

Spectroscopic Data

  • IR: N-H stretch (3300–3400 cm1^{-1}), C-Cl (550–600 cm1^{-1}).

  • NMR (1H^1\text{H}): δ 6.8–7.2 (aromatic protons), δ 3.8 (OCH2_2), δ 1.2 (CH3_3) .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing antidepressants and anticancer agents via reductive amination or Ullmann coupling .

Material Science

Serves as a monomer in conductive polymers and epoxy resins, leveraging its aromatic rigidity and amine reactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator